molecular formula C18H15BrN4O4 B401243 N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 331272-61-8

N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B401243
CAS No.: 331272-61-8
M. Wt: 431.2g/mol
InChI Key: FFNOCMONTDMZEI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a 4-bromophenyl group, a 4-nitrophenyl group, and a carboxamide group. These groups could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached at the specified positions. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antidiabetic Potential

Research involving novel dihydropyrimidine derivatives, including compounds structurally related to N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has shown promising in vitro antidiabetic activity. These compounds were synthesized and evaluated using the α-amylase inhibition assay, demonstrating their potential as antidiabetic agents Lalpara et al., 2021.

Antimicrobial and Anticancer Activity

Pyrimidine derivatives, closely related to the compound , have been synthesized and assessed for their antimicrobial and anticancer efficacy. These compounds exhibited significant activity against various bacterial and fungal strains, as well as against specific cancer cell lines, indicating their potential as antimicrobial and anticancer agents Verma & Verma, 2022.

Synthetic Methodologies

Advancements in synthetic methodologies for dihydropyrimidine derivatives, including those structurally akin to this compound, have been explored. These include efficient one-pot synthesis techniques that facilitate the production of these compounds, underscoring their significance in medicinal chemistry and drug design Morabia & Naliapara, 2014.

Structural and Conformational Studies

The crystal structure and conformational analysis of compounds similar to this compound have been extensively studied. These studies provide insights into the molecular geometry, stereochemistry, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity Kurbanova et al., 2009.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to speculate on what these might be .

Properties

IUPAC Name

N-(4-bromophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNOCMONTDMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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